N-(2,5-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
This compound features a 1,8-naphthyridine core, a bicyclic heteroaromatic system with nitrogen atoms at positions 1 and 6. Key structural elements include:
- 4-Fluorophenylmethyl substituent at position 1: Enhances lipophilicity and may engage in halogen bonding.
- N-(2,5-dimethoxyphenyl) carboxamide at position 3: Provides electron-donating methoxy groups, influencing solubility and receptor interactions.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O4/c1-31-18-9-10-21(32-2)20(13-18)27-23(29)19-12-16-4-3-11-26-22(16)28(24(19)30)14-15-5-7-17(25)8-6-15/h3-13H,14H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYBZZWDAHJRMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structure Variations
Key Differences :
- 1,8-Naphthyridine vs. Quinoline derivatives are more commonly associated with cannabinoid receptor interactions .
- Oxo Position : The target compound’s 2-oxo group (vs. 4-oxo in analogs) may alter tautomerization and hydrogen-bonding patterns, influencing target selectivity.
Substituent Effects
| Substituent Type | Target Compound | Analog (Compound 67) | Functional Impact |
|---|---|---|---|
| Position 1 | 4-Fluorophenylmethyl | Pentyl | Fluorine enhances electronegativity and potential halogen bonding; pentyl increases lipophilicity. |
| Position 3 (Carboxamide) | 2,5-Dimethoxyphenyl | 3,5-Dimethyladamantyl | Methoxy groups improve solubility; adamantyl adds steric bulk and lipophilicity. |
Notable Observations:
- The 4-fluorophenylmethyl group in the target compound balances lipophilicity and polarity, favoring blood-brain barrier penetration compared to the purely hydrophobic pentyl chain in Compound 67 .
- The 2,5-dimethoxyphenyl carboxamide may improve water solubility relative to adamantyl-substituted analogs, critical for oral bioavailability .
Hypothesized Pharmacological Profiles
While direct pharmacological data for the target compound are unavailable in the provided evidence, structural parallels suggest:
- Cannabinoid Receptor Modulation: Quinoline analogs (e.g., 1-pentyl-4-oxo-1,4-dihydroquinoline-3-carboxamide) are linked to CB2 receptor agonism, which is associated with non-psychotropic therapeutic effects . The target compound’s naphthyridine core and fluorophenyl group may enhance selectivity for CB2 over CB1 receptors, reducing CNS side effects.
- Kinase Inhibition: 1,8-naphthyridine derivatives are known kinase inhibitors (e.g., PARP, EGFR). The 2-oxo group could mimic ATP’s adenine moiety, enabling competitive binding .
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